molecular formula C13H16ClNO2 B6502904 3-chloro-N-(3-hydroxycyclohexyl)benzamide CAS No. 1396866-11-7

3-chloro-N-(3-hydroxycyclohexyl)benzamide

Cat. No.: B6502904
CAS No.: 1396866-11-7
M. Wt: 253.72 g/mol
InChI Key: DPWFBZKKSJGWDL-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-hydroxycyclohexyl)benzamide is a benzamide derivative featuring a 3-chlorobenzoyl group linked to a 3-hydroxycyclohexylamine moiety via an amide bond.

Properties

IUPAC Name

3-chloro-N-(3-hydroxycyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWFBZKKSJGWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxycyclohexyl)benzamide typically involves the following steps:

    Preparation of 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of this compound: The 3-chlorobenzoyl chloride is then reacted with 3-hydroxycyclohexylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxycyclohexyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a ketone or reduced to a methylene group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: 3-chloro-N-(3-oxocyclohexyl)benzamide.

    Reduction: 3-chloro-N-(3-methylcyclohexyl)benzamide.

    Hydrolysis: 3-chlorobenzoic acid and 3-hydroxycyclohexylamine.

Scientific Research Applications

3-chloro-N-(3-hydroxycyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide functionality play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Features

Key structural differences among benzamide derivatives arise from substituent variations, influencing molecular planarity, hydrogen bonding, and crystal packing:

Compound Name Molecular Formula Substituent Crystal System Key Interactions Reference
3-Chloro-N-cyclohexylbenzamide C₁₃H₁₆ClNO Cyclohexyl Orthorhombic N–H···O chains along [100]
3-Chloro-N-(3-chlorophenyl)benzamide C₁₃H₉Cl₂NO 3-Chlorophenyl Monoclinic N–H···O, C–H···O chains
3-Chloro-N-(2-nitrophenyl)benzamide C₁₃H₉ClN₂O₃ 2-Nitrophenyl Monoclinic C–H···O, Cl···Cl (3.943 Å)
JNJ-63533054 C₁₆H₁₄ClNO₂ Phenylethylaminoethyl - - (EC₅₀ = 16 nM, BBB penetration)

Key Observations :

  • Hydrogen Bonding : Cyclohexyl derivatives (e.g., ) form directional N–H···O bonds, while nitro-substituted analogs (e.g., ) exhibit weaker C–H···O interactions. The hydroxy group in the target compound may strengthen hydrogen bonding, similar to JNJ-63533054 .
  • Planarity: Dihedral angles between aromatic rings and amide groups vary. For example, 3-chloro-N-(3-chlorophenyl)benzamide shows near-coplanar rings (7–9° dihedral angles) , whereas 3-chloro-N-cyclohexylbenzamide adopts a non-planar conformation due to cyclohexyl steric effects .
  • Halogen Interactions : Chlorine atoms in 3-chloro-N-(2-nitrophenyl)benzamide exhibit Cl···Cl contacts (3.943 Å), weaker than typical halogen bonds .

Pharmacological and Physicochemical Properties

  • Bioactivity : JNJ-63533054, a structurally distinct benzamide, demonstrates potent GPCR agonism (EC₅₀ = 16 nM) and blood-brain barrier penetration due to optimized substituents . The hydroxycyclohexyl group in the target compound may similarly enhance bioavailability.
  • Solubility: Hydroxy groups improve aqueous solubility compared to non-polar substituents (e.g., cyclohexyl or chlorophenyl) .

Hydrogen Bonding and Crystal Packing

  • 3-Chloro-N-cyclohexylbenzamide : Forms C(4) chains via N–H···O bonds .
  • 3-Chloro-N-(3-chlorophenyl)benzamide : Packing driven by N–H···O and C–H···O interactions, creating molecular sheets .

Biological Activity

3-chloro-N-(3-hydroxycyclohexyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H16_{16}ClN1_{1}O1_{1}
  • Molecular Weight : 239.73 g/mol
  • Structure : The compound features a benzamide structure with a hydroxyl group on the cyclohexyl moiety and a chlorine substituent on the aromatic ring.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly for its anticancer properties. The following sections detail its antiproliferative effects, mechanisms of action, and comparative studies.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound against different cancer cell lines. The results are summarized in Table 1.

Cell Line IC50_{50} (µM) Mechanism of Action
A549 (Lung Cancer)2.5Induction of apoptosis and cell cycle arrest
MDA-MB-231 (Breast)1.8Inhibition of FAK signaling pathways
HepG2 (Liver Cancer)3.0Disruption of tubulin polymerization
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
  • Cell Cycle Arrest : Flow cytometry studies indicated that treatment with this compound leads to G1/S phase arrest in various cancer cell lines.
  • FAK Inhibition : The compound acts as a multi-kinase inhibitor, particularly targeting focal adhesion kinase (FAK), which plays a crucial role in cancer cell proliferation and survival.

Study 1: Anticancer Efficacy in A549 Cells

In a study published in Cancer Research, this compound exhibited significant antiproliferative activity against A549 lung cancer cells with an IC50_{50} value of 2.5 µM. The mechanism was linked to apoptosis induction and disruption of cell signaling pathways related to FAK .

Study 2: Comparative Analysis with Other Compounds

A comparative study evaluated the efficacy of several benzamide derivatives, including this compound, against MDA-MB-231 breast cancer cells. The compound showed superior activity (IC50_{50} = 1.8 µM) compared to standard chemotherapeutics like doxorubicin .

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